Pentanedioic acid, 2-hydroxy-, dimethyl ester, (2S)-
Overview
Description
“Pentanedioic acid, 2-hydroxy-, dimethyl ester, (2S)-” is a chemical compound with the molecular formula C7H12O5 . It is also known by other names such as “(S)-Dimethyl 2-hydroxypentanedioate” and “Dimethyl (2S)-2-hydroxypentanedioate” among others .
Molecular Structure Analysis
This compound has a total of 23 bonds, including 11 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 ester(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) . The IUPAC name is dimethyl (2S)-2-hydroxypentanedioate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 176.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 176.06847348 g/mol . The topological polar surface area is 72.8 Ų . It has a heavy atom count of 12 .Scientific Research Applications
- Alpha-Hydroxy Acids (AHAs) , including glycolic acid (GA), lactic acid (LA), malic acid (MA), tartaric acid (TA), and citric acid (CA), are often used in cosmetic formulations. AHAs serve as superficial peeling agents and can improve the appearance of keratoses and acne in dermatology .
- AHAs are applied in chemical peels at varying concentrations and exposure times. For instance, 35% GA for 4 minutes, 52.5% GA for 3 minutes, and 70% GA for 2 minutes have been used .
Cosmetic Formulations and Skin Care
Chemical Peeling
properties
IUPAC Name |
dimethyl (2S)-2-hydroxypentanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-11-6(9)4-3-5(8)7(10)12-2/h5,8H,3-4H2,1-2H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBLBMNYOOCEFM-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450818 | |
Record name | Pentanedioic acid, 2-hydroxy-, dimethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanedioic acid, 2-hydroxy-, dimethyl ester, (2S)- | |
CAS RN |
55094-97-8 | |
Record name | Pentanedioic acid, 2-hydroxy-, dimethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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